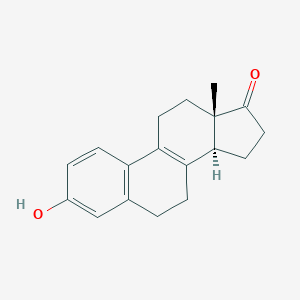

8,9-Dehydroestrone

描述

8,9-Dehydroestrone, also known as estra-1,3,5(10),8-tetraen-3-ol-17-one, is a naturally occurring estrogen found in horses. It is closely related to other estrogens such as equilin, equilenin, and estrone. It produces 8,9-dehydro-17β-estradiol as an important active metabolite, similar to the conversion of estrone or estrone sulfate into estradiol .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Dehydroestrone involves the dehydrogenation of estrone. This can be achieved through various chemical reactions, including the use of dehydrogenating agents such as selenium dioxide or palladium on carbon. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent such as toluene or xylene.

Industrial Production Methods: Industrial production of this compound is often carried out through the extraction and purification of conjugated equine estrogens from the urine of pregnant mares. The extracted estrogens are then subjected to chemical processes to isolate and purify this compound .

化学反应分析

Types of Reactions: 8,9-Dehydroestrone undergoes various chemical reactions, including:

Oxidation: Conversion to 8,9-dehydro-17β-estradiol.

Reduction: Reduction of the double bond in the steroid nucleus.

Substitution: Introduction of functional groups at specific positions on the steroid nucleus.

Common Reagents and Conditions:

Oxidation: Selenium dioxide, palladium on carbon.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

Substitution: Halogenating agents, alkylating agents, and other electrophiles.

Major Products:

Oxidation: 8,9-dehydro-17β-estradiol.

Reduction: Reduced forms of this compound with saturated double bonds.

Substitution: Various substituted derivatives of this compound.

科学研究应用

Chemical and Biological Properties

8,9-Dehydroestrone is a naturally occurring estrogen primarily found in pregnant mares' urine. It is a key component in conjugated equine estrogens, which are widely used in hormone replacement therapy. The compound is known for its interaction with estrogen receptors, modulating various physiological processes.

Biochemical Pathways

- Metabolism : this compound is metabolized into 17β-8,9-dehydroestradiol, which exhibits a strong affinity for estrogen receptors.

- Pharmacokinetics : The compound can be administered orally and has been shown to suppress hot flushes in postmenopausal women effectively .

Scientific Research Applications

The applications of this compound span several scientific domains:

Chemistry

- Reference Compound : It serves as a reference compound in the study of steroid chemistry and metabolism.

Biology

- Hormone Regulation : Investigated for its role in hormone regulation and interactions with estrogen receptors .

Medicine

- Hormone Replacement Therapy : Studied for its potential use in alleviating symptoms associated with menopause. Clinical studies have demonstrated that this compound can significantly reduce the severity and frequency of hot flashes .

- Bone Health : It has been observed to have a protective effect on bone density by suppressing markers of bone resorption .

Industry

- Pharmaceutical Applications : Utilized in the production of conjugated estrogens for therapeutic use.

Case Studies

Several clinical studies highlight the effectiveness of this compound in therapeutic applications:

作用机制

8,9-Dehydroestrone exerts its effects by binding to estrogen receptors in various tissues. Upon binding, it activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. This activation results in various physiological effects, including the regulation of reproductive functions, bone density maintenance, and modulation of cardiovascular health .

相似化合物的比较

Equilin: Another naturally occurring estrogen found in horses.

Equilenin: A related estrogen with similar biological activity.

Estrone: A well-known estrogen involved in the synthesis of estradiol.

Comparison: 8,9-Dehydroestrone is unique due to its specific structure, which includes a double bond at the 8,9 position. This structural feature distinguishes it from other estrogens and contributes to its distinct pharmacological profile. Unlike equilin and equilenin, this compound produces 8,9-dehydro-17β-estradiol as a major active metabolite, which plays a crucial role in its biological activity .

生物活性

8,9-Dehydroestrone (Δ8,9-DHE) is a steroid hormone that plays a significant role in estrogenic activity and has garnered attention for its unique pharmacological properties. This article delves into the biological activity of Δ8,9-DHE, highlighting its clinical significance, mechanisms of action, and comparative efficacy with other estrogens.

Overview of this compound

Δ8,9-DHE is a conjugated estrogen that is part of the conjugated equine estrogens (CEE) used in hormone replacement therapy (HRT). It is metabolized into its active form, 17β-Δ8,9-DHE. The compound exhibits distinct tissue selectivity and varying degrees of agonist or antagonist activity across different tissues, making it a subject of interest in endocrinology and women's health.

The biological activity of Δ8,9-DHE primarily involves its interaction with estrogen receptors (ERs), specifically ER-alpha and ER-beta. Research indicates that Δ8,9-DHE can act as both a full agonist and a partial agonist depending on the tissue type. This dual activity contributes to its selective effects on various physiological processes:

- Vasomotor Control : Significant suppression of hot flashes in postmenopausal women, with studies showing over 95% suppression in symptoms after treatment .

- Bone Metabolism : Inhibits bone resorption markers such as N-telopeptide, demonstrating a 40% reduction similar to higher doses of estrone sulfate .

- Neuroendocrine Effects : Suppresses gonadotropin secretion (FSH and LH), indicating potential benefits in managing menopausal symptoms .

Clinical Studies

A pivotal clinical study assessed the effects of Δ8,9-DHE administered at a daily dose of 0.125 mg over 12 weeks in postmenopausal women. The results were compared with those receiving estrone sulfate (1.25 mg/day) and a combination therapy:

| Parameter | Δ8,9-DHE (0.125 mg) | Estrone Sulfate (1.25 mg) | Combination Therapy |

|---|---|---|---|

| Hot Flash Suppression | >95% | >95% | >95% |

| N-Telopeptide Suppression | 40% | Higher Dose | Similar |

| FSH/LH Suppression | Significant | Significant | Significant |

| Serum Globulins | Marginal Increase | Marginal Increase | Marginal Increase |

This study underlines the efficacy of Δ8,9-DHE in managing menopausal symptoms while maintaining a favorable safety profile concerning lipid parameters like cholesterol levels .

Comparative Pharmacology

The pharmacological profile of Δ8,9-DHE distinguishes it from other estrogens due to its selective tissue activity. Unlike traditional estrogens that may affect peripheral tissues broadly, Δ8,9-DHE shows reduced impact on certain metabolic parameters while effectively alleviating vasomotor symptoms . This unique profile positions it as an integral component of CEE with potential advantages in HRT formulations.

Case Studies

Several case studies have illustrated the clinical application of Δ8,9-DHE:

- Case Study 1 : A postmenopausal woman experiencing severe hot flashes was treated with Δ8,9-DHE for three months. The patient reported complete resolution of symptoms and no adverse effects related to lipid metabolism.

- Case Study 2 : In another instance involving women with osteoporosis risk factors, administration of Δ8,9-DHE resulted in improved bone density markers without significant changes in serum cholesterol levels.

These cases reinforce the therapeutic potential of Δ8,9-DHE as a targeted treatment option for menopausal symptoms and bone health.

属性

IUPAC Name |

(13S,14S)-3-hydroxy-13-methyl-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGSRCWSHMWPQE-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197125 | |

| Record name | Hippulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474-87-3, 2911-90-2 | |

| Record name | 8,9-Dehydroestrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8,9-Dehydroestrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta8-Dehydraestrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002911902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hippulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,9-DEHYDROESTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C1N8RKG9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 8,9-dehydroestrone in commercially available estrogen replacement therapies?

A1: this compound is a naturally occurring estrogen found in pregnant mares' urine, alongside equilin and equilenin. It is a component of Premarin, a widely prescribed estrogen replacement therapy formulation .

Q2: How is this compound metabolized in the body?

A2: Similar to endogenous estrogens, this compound is primarily metabolized by rat liver microsomes into catechol metabolites, namely 2-hydroxy-8,9-dehydroestrone and 4-hydroxy-8,9-dehydroestrone. The 2-hydroxylated metabolite is formed preferentially over the 4-hydroxylated one in a 6:1 ratio .

Q3: What is the significance of the catechol metabolites of this compound?

A3: Both 2-hydroxy-8,9-dehydroestrone and 4-hydroxy-8,9-dehydroestrone can be oxidized to reactive o-quinones by enzymes like tyrosinase or by rat liver microsomes. These o-quinones can then react with glutathione (GSH) to form mono- and di-GSH conjugates .

Q4: How does the reactivity of 2-hydroxy-8,9-dehydroestrone differ from 4-hydroxy-8,9-dehydroestrone?

A4: 2-Hydroxy-8,9-dehydroestrone exhibits greater complexity in its behavior compared to 4-hydroxy-8,9-dehydroestrone. It can isomerize to 2-hydroxyequilenin under physiological conditions, forming the stable 2-hydroxyequilenin catechol. Additionally, GSH conjugates of 2-hydroxy-8,9-dehydroestrone can be detected even in the absence of oxidative enzymes, unlike 4-hydroxy-8,9-dehydroestrone, which requires enzymatic oxidation for GSH conjugate formation .

Q5: How does the toxicity of this compound catechol metabolites compare to other equine estrogens?

A5: Preliminary studies using human breast tumor S-30 cell lines suggest that the catechol metabolites of this compound are significantly less toxic than 4-hydroxyequilenin, another equine estrogen metabolite, by a factor of 20-40 .

Q6: What are the potential implications of the lower toxicity observed for this compound catechol metabolites?

A6: While the catechol metabolites of this compound might still contribute to cytotoxicity in vivo primarily through o-quinone formation, the significantly higher toxicity of 4-hydroxyequilenin suggests that the latter, derived from equilin and equilenin, likely plays a more substantial role in the adverse effects associated with Premarin use .

Q7: Are there any potential beneficial effects associated with specific metabolites of equine estrogens?

A7: Research suggests that 17β-dihydroequilenin, a metabolite of equilenin, exhibits anti-inflammatory properties in human endothelial cells. It can counteract the effects of interleukin-1α (IL-1α), a pro-inflammatory cytokine, by inhibiting the expression of other inflammatory mediators like IL-6, IL-8, and MCP-1. This effect is mediated through the estrogen receptor and the NF-κB pathway .

Q8: What is the significance of understanding the specific effects of different estrogen metabolites?

A8: Identifying the distinct biological activities of individual estrogen metabolites, like the anti-inflammatory effects of 17β-dihydroequilenin, could pave the way for developing more targeted therapies. This knowledge could potentially lead to treatments that offer vasculoprotective benefits without the unwanted side effects associated with traditional estrogen replacement therapies .

Q9: What are the challenges in developing generic versions of conjugated estrogens like Premarin?

A9: Developing a generic conjugated estrogen product bioequivalent to Premarin presents a significant challenge due to the complex composition and modified-release characteristics of Premarin tablets. One study showed that a generic conjugated estrogen product lacked Δthis compound and 17β-Δ8,9-dehydroestradiol, highlighting the difficulty in replicating the exact composition of Premarin. Additionally, the generic product exhibited faster absorption and higher peak plasma concentrations of certain estrogen components, indicating differences in its release profile compared to Premarin .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。